4-(Acetylsulfanyl)oxan-2-one
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Overview
Description
4-(Acetylsulfanyl)oxan-2-one is a chemical compound with the molecular formula C7H10O3S. . This compound is characterized by the presence of an oxan-2-one ring substituted with an acetylsulfanyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylsulfanyl)oxan-2-one typically involves the reaction of tetrahydro-2-oxo-2H-pyran-4-yl with ethanethioic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylsulfanyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxan-2-one derivatives.
Scientific Research Applications
4-(Acetylsulfanyl)oxan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylsulfanyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)oxan-2-one
- 4-(Ethylsulfanyl)oxan-2-one
- 4-(Propylsulfanyl)oxan-2-one
Uniqueness
4-(Acetylsulfanyl)oxan-2-one is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10O3S |
---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
S-(2-oxooxan-4-yl) ethanethioate |
InChI |
InChI=1S/C7H10O3S/c1-5(8)11-6-2-3-10-7(9)4-6/h6H,2-4H2,1H3 |
InChI Key |
ZYSDVRZFICBTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CCOC(=O)C1 |
Origin of Product |
United States |
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